molecular formula C17H16N2O2S B2612109 2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 862825-88-5

2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2612109
CAS No.: 862825-88-5
M. Wt: 312.39
InChI Key: ZHNXELSKOQIUFZ-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” is a compound that contains an indole ring, which is a common structure in many bioactive molecules . The indole ring is attached to a sulfanyl group, which is then connected to an acetamide group with a 2-methoxyphenyl substituent. This structure suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its components. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity. The acetamide group (-CONH2) is a carboxamide, which is a type of amide. The 2-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 2-position .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by its functional groups. The sulfanyl group is known to be reactive and could participate in various chemical reactions. The acetamide group could also be involved in reactions, particularly those involving the carbonyl group or the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. The presence of the polar acetamide group and the aromatic indole and phenyl rings could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial and Antifungal Applications

One study synthesized a series of derivatives related to the queried compound and evaluated them for antimicrobial activities against various pathogenic microorganisms. These compounds exhibited promising antibacterial and antifungal properties, with specific derivatives showing notable effectiveness. This research underscores the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-Inflammatory Drug Development

Another study focused on the synthesis and characterization of a new indole acetamide derivative, evaluating its anti-inflammatory properties through in silico modeling. This compound targeted cyclooxygenase domains COX-1 and 2, indicating its potential as a lead compound in anti-inflammatory drug development. The study also explored the compound's molecular structure and interactions, contributing to our understanding of its therapeutic potential (Al-Ostoot et al., 2020).

Green Synthesis Applications

Research into the green synthesis of related acetamide derivatives has been conducted, highlighting a novel approach to producing important intermediates for azo disperse dyes. This research emphasizes environmentally friendly methods, improving selectivity and reducing by-products in chemical synthesis processes (Zhang Qun-feng, 2008).

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in preventing corrosion in steel within acidic and oil medium environments was demonstrated, suggesting these compounds' utility in industrial applications to enhance material longevity and integrity (Yıldırım & Çetin, 2008).

Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs showcases another application. This study illustrates the potential of related acetamide compounds in contributing to the synthesis of drugs combating malaria, employing catalytic processes for efficiency and selectivity (Magadum & Yadav, 2018).

Safety and Hazards

The safety and hazards of “2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” are not known, as specific studies on this compound could not be found. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)11-22-16-10-18-13-7-3-2-6-12(13)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNXELSKOQIUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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